5,16-Androstadien-3beta-ol

Vue d'ensemble

Description

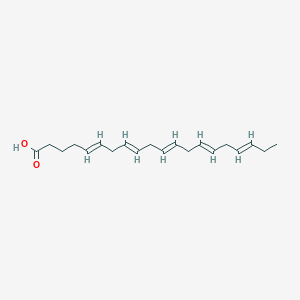

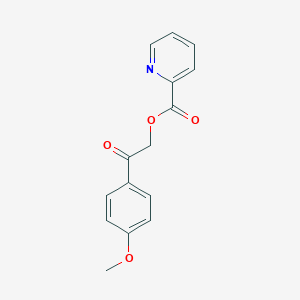

5,16-Androstadien-3beta-ol, also known as Androsta-5,16-dien-3-ol or Androstadienol, is a 16-androstene class endogenous steroid, pheromone, and chemical intermediate to several other pheromones . It is found in the sweat of both men and women .

Synthesis Analysis

The synthesis of 5,16-Androstadien-3beta-ol from pregnenolone (andien-beta synthase activity) is catalyzed by cytochrome P450c17 . The mouse deer CYP17A1 gene possesses andien-β-synthase activity and could transform pregnenolone into 5,16-androstadien-3β-ol .Molecular Structure Analysis

The molecular formula of 5,16-Androstadien-3beta-ol is C19H28O . The molecular weight is 272.4 g/mol .Chemical Reactions Analysis

In the 16-ene-synthetase process, 5,16-androstadien-3beta-ol is biosynthesized from pregnenolone. This process involves a number of 2 or even 3 step conversions, including 20 beta-reduction, 21-hydroxylation, and 16,17-dehydrogenation .Physical And Chemical Properties Analysis

The molecular weight of 5,16-Androstadien-3beta-ol is 272.4 g/mol . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Inhibition of Human Cytochrome P45017alpha : "5,16-Androstadien-3beta-ol" is a potent inhibitor of human cytochrome P45017alpha, crucial in studies related to steroid synthesis and inhibition mechanisms (Jarman, Barrie, & Llera, 1998).

Production of Malodorous Steroids : Corynebacteria and other human axillary bacteria can convert compounds like "5,16-Androstadien-3beta-ol" into malodorous steroids, which are important in understanding body odors (Decréau, Marson, Smith, & Behan, 2003).

Antitumor Activity in Prostate Cancer : Derivatives of "5,16-Androstadien-3beta-ol" show potential as inhibitors of human CYP17 enzyme and antagonists of androgen receptors, exhibiting significant antitumor activity in prostate cancer models (Handratta et al., 2005).

Biosynthesis in Boar Testis Tissue : This compound is involved in the metabolism of pregnenolone to androst-16-enes in boar testis tissue, indicating its role in steroid biosynthesis (Katkov & Gower, 1970).

Structural Analysis of Indazole Derivatives : Indazole derivatives of "5,16-Androstadien-3beta-ol" have been studied for their conformation and potential in inhibiting androgen biosynthesis (Silva et al., 2008).

Role in Steroidal Malodour : Research has shown that certain bacteria in the human axilla can transform "5,16-Androstadien-3beta-ol" into odorous compounds, contributing to underarm odor (Austin & Ellis, 2003).

3beta-Hydroxysteroid Oxidase Activity : Studies on enzymes like 3beta-hydroxysteroid oxidase, which acts on "5,16-Androstadien-3beta-ol", contribute to our understanding of steroid oxidation processes (Tomioka, Kagawa, & Nakamura, 1976).

Synthesis of Steroidal Tetrahydrooxazin-2-ones : This compound has been used in the synthesis of novel steroidal tetrahydrooxazin-2-ones, presumed inhibitors of human 5alpha-reductase, which is significant in researching treatments for conditions like benign prostatic hyperplasia (Wölfling et al., 2004).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for 5,16-Androstadien-3beta-ol is not available, it’s worth noting that related compounds such as Abiraterone acetate have been associated with adverse events including fluid retention, hypokalemia, hypertension, hepatic transaminase abnormalities, and cardiac abnormalities .

Orientations Futures

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,5,9,14-17,20H,4,6-8,10-12H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHPTAJAHUONLV-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924155 | |

| Record name | Androsta-5,16-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,16-Androstadien-3beta-ol | |

CAS RN |

1224-94-8 | |

| Record name | Androsta-5,16-dien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsta-5,16-dien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androsta-5,16-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-pregnene-3beta,20beta-diol in the formation of 5,16-Androstadien-3beta-ol?

A1: The research indicates that 5-pregnene-3beta,20beta-diol might be an intermediate in the biosynthesis of 5,16-Androstadien-3beta-ol from pregnenolone (3beta-hydroxy-5-pregnen-20-one) in boar testis. [] This was supported by several findings:

- Direct Conversion: Boar testis homogenates were able to convert 5-pregnene-3beta,20beta-diol to 5,16-Androstadien-3beta-ol, although at a lower yield compared to pregnenolone. []

- Kinetic Studies: Short-term kinetic experiments using pregnenolone and 5-pregnene-3beta,20beta-diol, both separately and together, suggested the latter's potential role as an intermediate. []

- Radioactive Labeling: Radioactive 5-pregnene-3beta,20beta-diol was isolated during the biosynthesis of 5,16-Androstadien-3beta-ol from radiolabeled pregnenolone. []

- Inhibition Studies: Both 5-pregnene-3beta,20beta-diol and 5,16-Androstadien-3beta-ol inhibited the formation of 5,16-Androstadien-3beta-ol from radiolabeled pregnenolone, suggesting their involvement in the pathway. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)

![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)

![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)

![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)